6-Decylsalicylic Acid
Description
6-Decylsalicylic acid is a salicylic acid derivative featuring a decyl (10-carbon alkyl) chain at the 6-position of the aromatic ring. While direct references to this compound are absent in the provided evidence, its structural and functional properties can be inferred from analogous alkyl- and aryl-substituted salicylic acid derivatives. The decyl substituent likely enhances lipophilicity, influencing solubility, bioavailability, and biological activity compared to simpler derivatives .
Properties
CAS No. |
148529-38-8 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-decyl-6-hydroxybenzoic acid |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15(18)16(14)17(19)20/h10,12-13,18H,2-9,11H2,1H3,(H,19,20) |
InChI Key |
ZQDLBPGHPAIXKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Decylsalicylic Acid typically involves the alkylation of salicylic acid. One common method is the Friedel-Crafts alkylation, where salicylic acid reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 6-Decylsalicylic Acid can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Decylsalicylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated salicylic acids and other substituted derivatives.
Scientific Research Applications
6-Decylsalicylic Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and as a tool in biochemical assays.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Decylsalicylic Acid involves its interaction with specific molecular targets. It can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, by binding to their active sites. This inhibition reduces the production of pro-inflammatory mediators like prostaglandins. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-decylsalicylic acid with key structural analogues:
Key Observations:
- Acidity : Electron-withdrawing groups (e.g., -Cl) increase acidity, while alkyl groups (e.g., -CH₃, -C₁₀H₂₁) decrease it, affecting ionization and reactivity .
- Applications : Longer alkyl chains (e.g., decyl) may improve compatibility with lipid-based drug delivery systems, whereas esters like hexyl salicylate are preferred in dermatology for reduced irritation .
Q & A
Q. How can researchers resolve discrepancies in the reported biological activity of 6-Decylsalicylic Acid across different in vitro models?
- Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., cell line specificity, serum content in media). Validate findings using orthogonal assays (e.g., Western blot for protein targets vs. functional assays). Employ clustered data analysis (mixed-effects models) to account for nested variables like donor variability or batch effects .
Q. What computational approaches are recommended to model the interaction between 6-Decylsalicylic Acid and its putative enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to COX-1/2 or HDACs. Validate with mutagenesis studies.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) in explicit solvent to assess stability (RMSD < 2 Å).
- QSAR Models : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors. Cross-validate with leave-one-out methods .
Q. What statistical methods are appropriate for analyzing clustered data in studies examining 6-Decylsalicylic Acid’s effects across multiple tissue types?
- Methodological Answer : Use hierarchical linear modeling (HLM) or generalized estimating equations (GEEs) to address intra-cluster correlation. For longitudinal data, apply repeated-measures ANOVA with Greenhouse-Geisser correction. Report intraclass correlation coefficients (ICC) to quantify clustering magnitude. Open-source tools like R (lme4 package) or Python (Statsmodels) facilitate implementation .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in 6-Decylsalicylic Acid’s physicochemical properties during multi-institutional studies?
- Methodological Answer : Implement standardized synthesis protocols across labs (e.g., identical reagent suppliers, reaction times). Share raw NMR/HPLC traces via repositories like Zenodo. Use consensus reference materials (CRMs) for calibration. Conduct inter-lab ring tests with blinded samples to quantify variability and refine SOPs .
Q. What strategies mitigate publication bias in reporting negative or null results for 6-Decylsalicylic Acid’s therapeutic potential?
- Methodological Answer : Pre-register studies on platforms like ClinicalTrials.gov or Open Science Framework. Adopt the CONSORT checklist for preclinical research. Submit negative results to journals specializing in data reproducibility (e.g., Scientific Data). Use funnel plots to detect asymmetry in meta-analyses .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
